Apidaecin Ia vs. Apidaecin Ib: C-Terminal Ile18/Leu18 Substitution Drives Divergent Antibacterial Potency
The sole amino acid difference between Apidaecin Ia (C-terminal Ile) and Apidaecin Ib (C-terminal Leu) at position 18 results in a measurable divergence in antibacterial potency against key Gram-negative pathogens. This single-residue variation alters the peptide's interaction with the ribosomal exit tunnel, impacting translation inhibition efficiency. Apidaecin Ia demonstrates a minimum inhibitory concentration (MIC) of 25 µg/mL against a panel of Escherichia coli strains, as determined by growth curve analysis [1]. In contrast, Apidaecin Ib exhibits an MIC of approximately 8 µM (equivalent to ~16.9 µg/mL based on a molecular weight of ~2108 g/mol) against multiple E. coli laboratory strains (ML35, O18K1H7, and ATCC 25922) . This approximately 1.5-fold difference in potency is a direct consequence of the altered C-terminal residue and highlights the non-interchangeable nature of these isoforms for precise quantitative assays [2].
| Evidence Dimension | Antibacterial potency (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | MIC = 25 µg/mL (approx. 11.9 µM) against a panel of E. coli strains |
| Comparator Or Baseline | Apidaecin Ib: MIC = 8 µM (approx. 16.9 µg/mL) against E. coli strains ML35, O18K1H7, ATCC 25922 |
| Quantified Difference | Apidaecin Ib exhibits approximately 1.5-fold lower MIC (higher potency) in mass concentration units compared to Apidaecin Ia |
| Conditions | Growth curve analysis in liquid culture media for Apidaecin Ia; standard broth microdilution assay for Apidaecin Ib |
Why This Matters
Procurement of the correct isoform is critical, as a 1.5-fold difference in potency can significantly alter experimental outcomes in dose-response studies and lead optimization campaigns.
- [1] Dostálková, S. (2014). Testování antimikrobiální aktivity peptidů. Bachelor's thesis, Univerzita Palackého v Olomouci. View Source
- [2] Czihal, P., & Hoffmann, R. (2009). Mapping of apidaecin regions relevant for antimicrobial activity and bacterial internalization. International Journal of Peptide Research and Therapeutics, 15, 157-164. View Source
